Xanthiazone

Overview

Description

Xanthiazone is a naturally occurring compound isolated from the fruits of Xanthium strumarium L., a plant known for its medicinal properties. This compound belongs to the class of thiazinediones, which are characterized by their unique chemical structure containing sulfur and nitrogen atoms. This compound has been studied for its potential cytotoxic activity against various cancer cell lines, making it a compound of interest in medicinal chemistry .

Mechanism of Action

Target of Action

Xanthiazone is a thiazinedione extracted from the fruits of Xanthium strumarium The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

As a thiazinedione, it may potentially affect pathways involving the enzyme xanthine oxidase . Xanthine oxidase catalyzes the conversion of xanthine to uric acid, so inhibition of this enzyme could affect purine metabolism.

Result of Action

Some thiazinediones have been found to exhibit cytotoxic activity against various cancer cell lines , but it is unclear whether this applies specifically to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthiazone involves the extraction of the compound from the fruits of Xanthium strumarium L. The process typically includes the following steps:

Extraction: The dried fruits are extracted using solvents such as methanol or ethyl acetate.

Fractionation: The crude extract is subjected to column chromatography using silica gel and Sephadex LH20 to separate the different components.

Industrial Production Methods: While there is limited information on the industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of this compound production .

Chemical Reactions Analysis

Types of Reactions: Xanthiazone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various thiazinedione derivatives, which may possess different pharmacological activities .

Scientific Research Applications

Comparison with Similar Compounds

Xanthiazone can be compared with other thiazinedione derivatives, such as:

Xanthiside: Another thiazinedione derivative isolated from Xanthium strumarium L., known for its cytotoxic activity.

Chlorogenic Acid: A compound with antioxidant properties, also found in Xanthium strumarium L..

Ferulic Acid: Known for its anti-inflammatory and antioxidant activities.

Formononetin: A compound with potential anticancer properties.

Ononin: Known for its anti-inflammatory and antioxidant activities.

Uniqueness of this compound: this compound stands out due to its potent cytotoxic activity against a wide range of cancer cell lines. Its unique chemical structure, containing both sulfur and nitrogen atoms, contributes to its distinct pharmacological properties .

Biological Activity

Xanthiazone, a chemical compound with the molecular formula CHNOS, is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is classified as a xanthone derivative. Its structure includes a sulfur atom and various functional groups that contribute to its biological activity. The compound's specific interactions with biological targets are essential for understanding its efficacy in various applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it has inhibitory effects against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been documented, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These findings suggest that this compound could be developed into an effective treatment for infections caused by resistant strains of bacteria and fungi.

2. Anticancer Activity

This compound has demonstrated promising anticancer effects in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the PI3K/AKT/mTOR signaling pathway.

- Case Study : In vitro studies on human hepatocellular carcinoma (HCC) cells revealed that this compound significantly inhibited cell growth and induced apoptosis, with IC values ranging from 5 to 15 µg/mL across different cell lines .

| Cell Line | IC (µg/mL) |

|---|---|

| HCC (HepG2) | 10 |

| A549 (Lung Cancer) | 12 |

| SK-OV-3 (Ovarian Cancer) | 8 |

The compound's ability to suppress tumor growth while promoting apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment.

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro.

- Mechanism : The anti-inflammatory effects are partly mediated by the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response .

The biological activities of this compound can be attributed to its interactions with various cellular targets:

- Antioxidant Activity : this compound scavenges free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and inflammation.

- Gene Expression Modulation : this compound affects the expression of genes related to apoptosis and inflammation.

Case Study 1: Anticancer Efficacy

A study focused on this compound's effects on breast cancer cells demonstrated significant inhibition of cell migration and invasion. The treatment resulted in increased levels of pro-apoptotic factors, confirming its role as a potential anticancer agent .

Case Study 2: Antimicrobial Properties

Another case study investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that this compound could serve as a viable candidate for developing new antimicrobial therapies .

Properties

IUPAC Name |

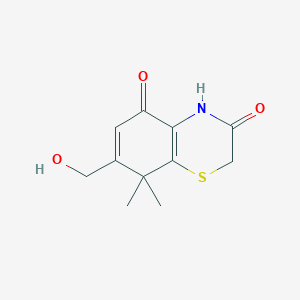

7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLBWKAXMIGTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Xanthiazone?

A: this compound is a sulfur-containing heterocyclic compound belonging to the thiazinedione class. While its exact molecular formula and weight can vary slightly depending on the specific derivative, the core structure consists of a benzo[1,4]thiazine ring system with a 3,5-dione moiety. For instance, this compound itself has the molecular formula C12H11NO4S [, ]. Structural elucidation has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy [, ].

Q2: From which natural sources can this compound be isolated?

A: this compound has been primarily isolated from the fruits of Xanthium strumarium [, , ], commonly known as cocklebur, a plant with a history of use in traditional medicine. It has also been found in Xanthium sibiricum [, ], another species within the same genus.

Q3: What are the reported biological activities of this compound?

A: Studies have shown that this compound and its derivatives possess cytotoxic activity against various cancer cell lines. Specifically, this compound exhibited activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines []. Further research is needed to understand the precise mechanisms of action responsible for these effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.